molecular formula C14H6N2O3 B5681804 7-Nitro-9-oxofluorene-4-carbonitrile

7-Nitro-9-oxofluorene-4-carbonitrile

Cat. No.: B5681804
M. Wt: 250.21 g/mol
InChI Key: CFCGUAIRXFPQPI-UHFFFAOYSA-N
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Description

7-Nitro-9-oxofluorene-4-carbonitrile: is an organic compound with the molecular formula C14H6N2O3 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a nitro group, a ketone group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-9-oxofluorene-4-carbonitrile typically involves the nitration of 9-oxofluorene-4-carbonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The product is then purified through recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7-Nitro-9-oxofluorene-4-carbonitrile can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with a catalyst, sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of 7-amino-9-oxofluorene-4-carbonitrile.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 7-Nitro-9-oxofluorene-4-carbonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules. It may be used in the development of probes or markers for biological studies.

Medicine: Research is ongoing to explore the potential medicinal applications of this compound. Its derivatives may have pharmacological properties that could be useful in drug development.

Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-Nitro-9-oxofluorene-4-carbonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the nitrile and ketone groups can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects.

Comparison with Similar Compounds

    9-Oxofluorene-4-carbonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.

    7-Nitro-9-oxofluorene-4-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group, affecting its solubility and reactivity.

    7-Amino-9-oxofluorene-4-carbonitrile: The amino group provides different chemical properties and reactivity compared to the nitro group.

Uniqueness: 7-Nitro-9-oxofluorene-4-carbonitrile is unique due to the presence of both a nitro group and a nitrile group, which confer distinct chemical reactivity and potential applications. Its combination of functional groups allows for diverse chemical transformations and interactions, making it a versatile compound in various fields of research.

Properties

IUPAC Name

7-nitro-9-oxofluorene-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6N2O3/c15-7-8-2-1-3-11-13(8)10-5-4-9(16(18)19)6-12(10)14(11)17/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCGUAIRXFPQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C2=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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